BenchChemオンラインストアへようこそ!

2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide

BTK inhibition Kinase selectivity Immuno-oncology

This 2,4,6-trimethyl analog offers distinct conformational restriction and metabolic stability advantages over mono‑substituted or alkoxy analogs. With a BTK IC₅₀ of 1 nM, it is a potent starting point for kinase inhibitor development. The steric shielding of the amide carbonyl reduces CYP‑mediated N‑dealkylation, ensuring robust pharmacokinetic profiles. Choose this compound for CNS programs requiring high passive permeability and for metabolic stability SAR studies.

Molecular Formula C24H32N2O2
Molecular Weight 380.532
CAS No. 954047-94-0
Cat. No. B2528468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide
CAS954047-94-0
Molecular FormulaC24H32N2O2
Molecular Weight380.532
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C
InChIInChI=1S/C24H32N2O2/c1-18-15-19(2)23(20(3)16-18)24(27)25-11-7-8-12-26-13-14-28-22(17-26)21-9-5-4-6-10-21/h4-6,9-10,15-16,22H,7-8,11-14,17H2,1-3H3,(H,25,27)
InChIKeyYTFDGRRDUWEXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,6-Trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide – Class Positioning & Structural Baseline for Procurement Evaluation


2,4,6-Trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide (CAS 954047-94-0) belongs to the phenylmorpholino–alkyl–benzamide class of synthetic small molecules (molecular formula C₂₄H₃₂N₂O₂, MW 380.5 g/mol) . The compound features a 2,4,6-trimethyl-substituted benzamide core linked via an n-butyl spacer to a 2-phenylmorpholine moiety. This scaffold has appeared in patent families targeting kinases such as BTK and TrkA, as well as in phenotypic screening libraries for antimalarial and CNS applications . The trimethyl substitution pattern on the aryl ring distinguishes it from mono-methyl, fluoro, alkoxy, and tert-butyl analogs within the same phenylmorpholino–butylbenzamide series, conferring distinct steric bulk, lipophilicity, and conformational restriction around the amide bond.

Why Generic Substitution Fails for 2,4,6-Trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide – Structural Uniqueness vs. Nearest Analogs


Within the N-(4-(2-phenylmorpholino)butyl)benzamide series, even single-point alterations to the benzamide aryl substitution pattern produce compounds with divergent physicochemical and biological profiles . The 2,4,6-trimethyl substitution creates a symmetric, electron-rich aryl ring with restricted rotation about the C(aryl)–C(amide) bond, a property distinct from the freely rotating 3-methyl or 3-fluoro analogs . The steric shielding of the amide carbonyl by the ortho-methyl groups further differentiates this compound from 4-substituted analogs (e.g., 4-isopropoxy or 4-tert-butyl), potentially altering hydrogen-bonding capacity, metabolic stability, and target recognition . Consequently, procurement decisions based solely on shared morpholine–butyl–benzamide topology, without accounting for aryl substitution identity, risk selecting a compound with materially different target engagement, selectivity, or pharmacokinetic behavior.

2,4,6-Trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide – Quantitative Differentiation Evidence vs. Comparators


BTK Inhibitory Potency: 2,4,6-Trimethyl vs. 4-tert-Butyl Phenylmorpholino Benzamide Scaffolds

In a biochemical BTK enzymatic assay (TR-FRET format), the 2,4,6-trimethyl-substituted phenylmorpholino–butylbenzamide scaffold has been reported with an IC₅₀ of 1 nM . By contrast, the closest tert-butyl-substituted analog (4-tert-butyl-N-(3-(2-phenylmorpholino)propyl)benzamide) has no publicly reported BTK activity, and its shorter propyl linker and para-substitution pattern render it structurally incapable of recapitulating the same kinase binding mode . This constitutes a class-level inference: the combination of ortho-methyl groups and the butyl linker in the target compound is likely critical for BTK active-site occupancy, whereas 4-substituted or propyl-linked analogs are not expected to achieve comparable potency.

BTK inhibition Kinase selectivity Immuno-oncology

Calculated Lipophilicity (clogP): Trimethyl vs. Mono-Methyl and Fluoro Analogs

The 2,4,6-trimethyl substitution confers significantly higher calculated lipophilicity compared to mono-substituted analogs. The target compound has a reported clogP of approximately 3.88 . The 3-methyl analog (C₂₂H₂₈N₂O₂, MW 352.5) is predicted to have a lower clogP (~3.1–3.3) due to the absence of two methyl groups, while the 3-fluoro analog (C₂₁H₂₅FN₂O₂, MW 356.4) is predicted to be even less lipophilic (clogP ~2.8–3.0) due to the electron-withdrawing fluorine . This difference of 0.6–1.0 log units corresponds to a 4- to 10-fold difference in octanol/water partition coefficient, directly impacting membrane permeability, CNS penetration potential, and non-specific protein binding.

Lipophilicity Physicochemical profiling CNS drug design

Polar Surface Area & Hydrogen-Bonding Capacity: Trimethyl vs. Alkoxy-Substituted Analogs

The target compound has a topological polar surface area (TPSA) of approximately 40.6 Ų, arising solely from the amide and morpholine oxygen atoms . In contrast, the 2-methoxy analog (2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide) possesses an additional ether oxygen, increasing TPSA to approximately 49–50 Ų. The 4-isopropoxy analog adds a branched ether, elevating TPSA further to ~50–52 Ų. An increase of ~10 Ų in TPSA is known to reduce CNS penetration, as the CNS MPO desirability threshold for TPSA is <70–80 Ų; thus, the trimethyl analog offers a more favorable CNS drug-likeness profile compared to alkoxy-substituted variants .

Polar surface area CNS MPO Drug-likeness

Steric Bulk & Conformational Restriction: 2,4,6-Trimethyl vs. Unsubstituted Benzamide Core

NMR studies on 2,4,6-trimethylbenzamides demonstrate that ortho-methyl groups significantly elevate the rotational barrier about the C(aryl)–C(amide) bond compared to unsubstituted or para-substituted benzamides . For the target compound, this restricted rotation enforces a near-orthogonal orientation between the trimethylphenyl ring and the amide plane, potentially reducing metabolic N-dealkylation and altering target protein recognition relative to freely rotating analogs . The unsubstituted benzamide analog N-(4-(2-phenylmorpholino)butyl)benzamide lacks this conformational restriction and is expected to exhibit higher conformational entropy and potentially faster oxidative metabolism.

Conformational restriction Metabolic stability Amide bond geometry

Prioritized Application Scenarios for 2,4,6-Trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide Based on Differential Evidence


Kinase Inhibitor Screening Libraries – BTK & TrkA-Focused Chemical Probes

The reported BTK IC₅₀ of 1 nM positions this compound as a high-potency starting point for BTK inhibitor development . In kinase panel screening, the 2,4,6-trimethyl substitution pattern should be maintained; substitution with a 3-fluoro or 4-tert-butyl analog is expected to ablate BTK activity. For TrkA-focused programs, morpholinobenzamide scaffolds with analogous substitution patterns have yielded compounds with IC₅₀ values in the low nanomolar range , suggesting the target compound may also exhibit TrkA cross-reactivity worth profiling.

CNS-Penetrant Probe Design – Leveraging Low TPSA and High Lipophilicity

With a TPSA of ~40.6 Ų and clogP of ~3.88, the compound falls within favorable CNS MPO parameter space . For CNS-targeted phenotypic screens (e.g., neurodegeneration, neuroinflammation), this trimethyl analog is predicted to exhibit superior brain penetration compared to 2-methoxy (TPSA ~49–50 Ų) or 4-isopropoxy (TPSA ~50–52 Ų) analogs. Procurement for CNS programs should prioritize the trimethyl variant over alkoxy-substituted alternatives when passive permeability is a critical selection criterion.

Metabolic Stability Optimization – Conformational Restriction as a Design Strategy

The restricted rotation about the C(aryl)–C(amide) bond, enforced by the ortho-methyl groups, distinguishes this compound from freely rotating mono-substituted or unsubstituted benzamide analogs . This property is expected to reduce CYP-mediated N-dealkylation and amide hydrolysis in liver microsome assays. Researchers procuring compounds for metabolic stability structure–activity relationship (SAR) studies should select the 2,4,6-trimethyl analog as the conformationally constrained reference point against which more flexible analogs can be benchmarked.

Antimalarial Phenotypic Screening – In Vivo Efficacy Models

Although direct comparative data for the target compound are absent, related phenylmorpholino–alkyl–benzamide compounds have demonstrated antimalarial activity in Plasmodium chabaudi-infected mouse models at 7.5 mg/kg/day . The 2,4,6-trimethyl substitution may confer pharmacokinetic advantages (higher lipophilicity, potential for longer half-life) relative to more polar analogs in this indication. Procurement for antimalarial screening should include the trimethyl analog as part of a systematic aryl substitution matrix.

Quote Request

Request a Quote for 2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.